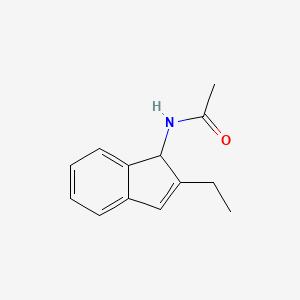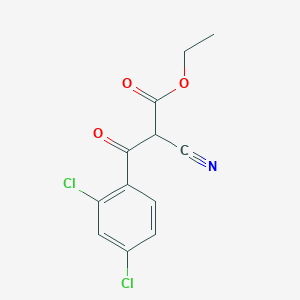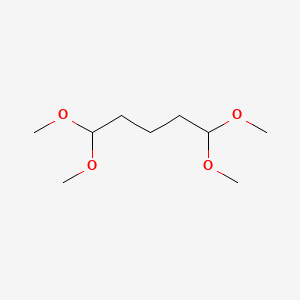
5-Carboxamidotryptamine maleate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxamidotryptamine maleate salt is a compound that acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 . It is a tryptamine derivative closely related to the neurotransmitter serotonin . This compound is commonly used in scientific research due to its unique properties and interactions with serotonin receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxamidotryptamine maleate salt involves the reaction of 5-Carboxamidotryptamine with maleic acid. The reaction typically occurs in an aqueous solution, where the maleic acid acts as a counterion to form the maleate salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The compound is usually produced in powder form, with a purity of ≥98% (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxamidotryptamine maleate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-Carboxamidotryptamine maleate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and interactions.
Biology: Employed in studies involving serotonin receptors to understand their role in biological processes.
Medicine: Investigated for its potential therapeutic effects due to its interaction with serotonin receptors.
Industry: Utilized in the development of new drugs and chemical compounds
Mécanisme D'action
The mechanism of action of 5-Carboxamidotryptamine maleate salt involves its binding to serotonin receptors. As a full agonist, it activates these receptors, leading to various physiological responses. The compound binds most strongly to the 5-HT1A receptor, but it also interacts with other serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 . These interactions influence molecular targets and pathways involved in neurotransmission and other biological processes .
Comparaison Avec Des Composés Similaires
5-Carboxamidotryptamine maleate salt is unique due to its high affinity and non-selective binding to multiple serotonin receptors. Similar compounds include:
- 2-Methyl-5-hydroxytryptamine
- 5-Benzyloxytryptamine
- 5-Methoxytryptamine
- α-Methyl-5-hydroxytryptamine
- Frovatriptan
- AH-494
- Acetryptine
- Sumatriptan
These compounds share structural similarities with this compound but differ in their receptor selectivity and physiological effects.
Propriétés
Formule moléculaire |
C17H23N3O6 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid;ethanol |
InChI |
InChI=1S/C11H13N3O.C4H4O4.C2H6O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8;1-2-3/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8);3H,2H2,1H3/b;2-1-; |
Clé InChI |
PXRDFKQOHIZHFX-FJOGWHKWSA-N |
SMILES isomérique |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


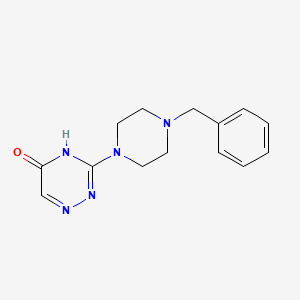
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
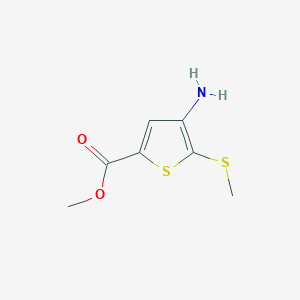
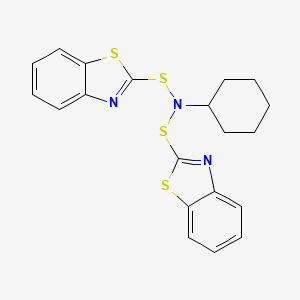
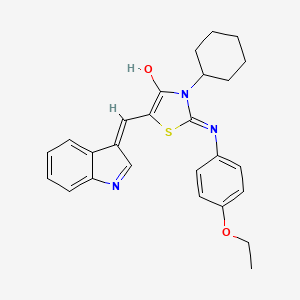
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

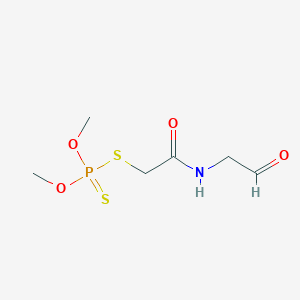
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
